molecular formula C10H15NO2 B193588 Homoveratrylamine CAS No. 120-20-7

Homoveratrylamine

Cat. No. B193588
CAS RN: 120-20-7
M. Wt: 181.23 g/mol
InChI Key: ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Description

Homoveratrylamine, also known as 2-(3,4-Dimethoxyphenyl)ethylamine or 3,4-Dimethoxyphenethylamine, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

One of the earliest syntheses of Homoveratrylamine was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin . Pyrido- and [1,4]-oxazinoisoquinolines, bis-tetrahydroisoquinolines, the alkaloid corydaldine, cleavage products, and a series of intermediates were prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction .


Molecular Structure Analysis

The molecular formula of Homoveratrylamine is C10H15NO2 . The structure of Homoveratrylamine and its derivatives were confirmed using IR and NMR spectra and an x-ray crystal structure analysis .


Chemical Reactions Analysis

Homoveratrylamine has been used in the synthesis of various compounds. For instance, it has been used in the Bischler–Napieralski cyclization of amides synthesized from homoveratrylamine and malonic and succinic acids . It has also been used in the reaction of ortho-palladated derivatives of phentermine and homoveratrylamine with benzyne, allowing the synthesis of enlarged eight-membered palladacycles resulting from the insertion of the aryne into the Pd–C bond .


Physical And Chemical Properties Analysis

Homoveratrylamine is a liquid at 20°C . It has a melting point of 11°C and a boiling point of 156°C . The specific gravity at 20°C is 1.10 and the refractive index is 1.54 .

Scientific Research Applications

  • Intracellular Calcium Activity : Homoveratrylamine derivatives, specifically substituted 1,4-benzoxazines, demonstrate moderate activity on intracellular calcium. Compounds with a homoveratrylamino moiety show superior potency in this regard (Bourlot et al., 1998).

  • Synthesis of Amides and Tetrahydroisoquinolines : Homoveratrylamine is used in the synthesis of various compounds. For example, it has been condensed with glycolic and oxalic acids to produce corresponding amides, and its role in the Bischler—Napieralski reaction has been studied, leading to the synthesis of tetrahydroisoquinolines (Saidov et al., 2014).

  • Catalyst in Heck Coupling Reaction : The orthopalladate complex of homoveratrylamine has been demonstrated as an efficient catalyst in the Heck cross-coupling reaction, showing efficacy with various aryl halides (Hajipour et al., 2009).

  • Interaction with Histamine : Homoveratrylamine has shown effects on histamine responses and histaminolytic power of hog kidney diamine oxidase (DAO), suggesting a potential relationship between homoveratrylamine, histamine, and catatonia (Lusvarghi et al., 2004).

  • Computational Modeling for Imprinted Polymers : A computational model was proposed to evaluate the selectivity of 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) imprinted polymers. This approach helps in understanding the affinity and selectivity of these polymers towards biogenic compounds (Żołek et al., 2011).

  • Synthesis of Novel Heterocyclic Ring Systems : Homoveratrylamine is utilized in the synthesis of novel heterocyclic ring systems, such as 1H-Benzo[d,e-1,7]naphthyridines, indicating its versatility in organic synthesis (Humber, 1971).

  • Reaction Kinetics with Brassilic Acid : Studies on the kinetics of the reaction of homoveratrylamine with brassilic acid using high-performance liquid chromatography (HPLC) have provided insights into the reaction dynamics and energetics of this process (2020).

Safety And Hazards

Homoveratrylamine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, eating, drinking or smoking when using this product, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanamine
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InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
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InChI Key

ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC
Source PubChem
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID8059506
Record name Benzeneethanamine, 3,4-dimethoxy-
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Molecular Weight

181.23 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid
Record name Benzeneethanamine, 3,4-dimethoxy-
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Record name 3,4-Dimethoxyphenylethylamine
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Boiling Point

163 - 165 °C
Record name 3,4-Dimethoxyphenylethylamine
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Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00261 [mmHg]
Record name Benzeneethanamine, 3,4-dimethoxy-
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Product Name

3,4-Dimethoxyphenethylamine

CAS RN

120-20-7
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Synthesis routes and methods I

Procedure details

DE-A-33 38 681 discloses the catalytic hydrogenation of veratryl cyanide with a ten-fold molar excess of methylamine on a nickel catalyst. Homoveratrylamine is obtained as byproduct with more than 3% selectivity and has to be removed by adding benzaldehyde.
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Synthesis routes and methods II

Procedure details

In a 3 L flask, containing an argon atmosphere, fitted with a dropping funnel and condenser, was placed 800 mL of a 1.0 M solution of borane in tetrahydrofuran. To the stirred solution was added a solution of 33.47 grams of 2-(3,4-dimethoxypheny)-nitroethene in 800 ml of tetrahydrofuran, at such a rate (~3 hours) that the temperature of the solution in the flask did not exceed 35° C. The mixture was heated to reflux for 20 hours and then allowed to cool to room temperature. The excess borane was quenched by careful addition of methanol (97 mL). The mixture was concentrated on a rotary evaporator. The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL). The mixture was heated to reflux for 1 hour. The methanol was removed on a rotary evaporator. The aqueous solution was extracted with diethyl ether (2×800 mL) to remove the neutral impurities. The pH of the aqueous solution was adjusted to 12-- 14 with sodium hydroxide pellets (66.88 g), then extracted with ether (3×800 mL). The organic layers were separately dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to provide 2.14 grams of neutral by-products and 31.65 grams of crude homoveratrylamine. Purification of the homoveratrylamine by bulb-to-bulb distillation (110° C. @ 0.6 mm Hg) provided 24.78 grams of the desired product, 85.5% yield.
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Synthesis routes and methods III

Procedure details

100 kg. of crystalline 3,4-dimethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of Raney-nickel catalyst pre-treated as described in Example 3 at 48°-60° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the filtrate is evaporated and the residue is subjected to fractionation in vacuo. Thus 95,5 kg. of highly pure 3,4-dimethoxy-beta-phenyl-ethylamine are obtained, purity: nearly 100%. The mono-demethylated beta-phenyl-ethylamine derivative impurity is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
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Synthesis routes and methods IV

Procedure details

Using the same procedure and workup as described in Example 15, 1,2-dimethoxy-4-(2-nitro-vinyl)-benzene (I-40a: 4 g, 19.13 mmol) in dry THF (66 mL) was reacted with LiBH4 (1.6 g, 76.55 mmol) and chloro trimethyl silane (19.3 mL, 152.6 mmol) at 0° C., The resulting mixture was stirred at room temperature for 72 hours to afford 3.46 g of the product (100% yield).
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100%

Synthesis routes and methods V

Procedure details

In a manner similar to Preparation 2 react 3,4-dimethoxybenzeneacetonitrile with lithium aluminum hydride to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
950
Citations
CE Satheesh, PR Kumar, N Shivakumar… - Inorganica Chimica …, 2019 - Elsevier
Four new homoleptic zinc (1 and 2) and copper (3 and 4) complexes of two Schiff base ligands (L 1 H and L 2 H) derived from 2-(3,4-dimethoxyphenyl)ethan-1-amine (5), a dimethyl …
Number of citations: 23 www.sciencedirect.com
T Żołek, P Luliński, D Maciejewska - Analytica chimica acta, 2011 - Elsevier
A computational model was proposed to evaluate the affinity and selectivity of 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) imprinted polymers. Four functional monomers: …
Number of citations: 27 www.sciencedirect.com
MJ Oliva-Madrid, JA Garcı́a-López… - …, 2012 - ACS Publications
… Ortho Palladation of Homoveratrylamine Our results on the ortho metalation of homoveratrylamine agree with those obtained by other authors for similar N ligands. For instance, Vila et …
Number of citations: 40 pubs.acs.org
AR Hajipour, K Karami, A Pirisedigh… - Journal of Organometallic …, 2009 - Elsevier
The [Pd{C 6 H 2 (CH 2 CH 2 NH 2 )-(OMe) 2 ,3,4} (μ-Br)] 2 complex of homoveratrylamine was synthesized and its application in the Heck coupling reaction was studied. This complex …
Number of citations: 50 www.sciencedirect.com
MJ Oliva-Madrid, JA Garcia-Lopez… - …, 2014 - ACS Publications
Eight-membered palladacycles arising from the insertion of one molecule of alkyne into the Pd–C bond of the palladacycles derived from homoveratrylamine and phentermine react with …
Number of citations: 20 pubs.acs.org
AR Hajipour, F Rafiee - Tetrahedron Letters, 2012 - Elsevier
… In this paper, the efficiency of dimeric and monomeric complexes of palladium and homoveratrylamine was investigated in Stille and Hiyama cross-coupling reactions with various aryl …
Number of citations: 18 www.sciencedirect.com
S Tollari, S Cenini, C Tunice, G Palmisano - Inorganica chimica acta, 1998 - Elsevier
Pd(OAc) 2 in CH 2 Cl 2 with the Schiff bases of homoveratrylamine (1a,b) and tryptamine (2a-c), followed by treatment in situ with LiX (XCl, Br), gave the insoluble dimeric complexes (3…
Number of citations: 23 www.sciencedirect.com
F Reviriego, A Sanz, P Navarro, J Latorre… - Organic & …, 2009 - pubs.rsc.org
Hydrogen-bonded double-stranded hetero-helices are formed when reacting sodium 3,5-bis(ethoxycarbonyl)pyrazolate with β-phenethylammonium or homoveratrylammonium chloride…
Number of citations: 7 pubs.rsc.org
AR Hajipour, H Rahimi, F Rafiee - Applied Organometallic …, 2012 - Wiley Online Library
The catalytic activity of ortho‐palladated [Pd{C6H2(CH2CH2NH2)‐(OMe)2,3,4}(m‐Br)]2, a complex of homoveratrylamine in the copper‐free Sonogashira coupling reaction has been …
Number of citations: 10 onlinelibrary.wiley.com
AS Saidov, KK Turgunov, MG Levkovich… - Chemistry of Natural …, 2015 - Springer
Bischler–Napieralski cyclization of amides synthesized from homoveratrylamine and malonic and succinic acids produced N-(3,4-dimethoxy-β-phenylethyl)-succinimide, 1,1-bis-(6,7-…
Number of citations: 7 link.springer.com

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